molecular formula C30H34N2O5S B15187148 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium methyl sulphate CAS No. 83949-84-2

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium methyl sulphate

Katalognummer: B15187148
CAS-Nummer: 83949-84-2
Molekulargewicht: 534.7 g/mol
InChI-Schlüssel: RPSUEIMUIXLTJY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium methyl sulphate is a complex organic compound that belongs to the class of indolium salts This compound is characterized by its unique structure, which includes a dihydroindole moiety, a vinyl group, and a phenylmethoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium methyl sulphate typically involves multiple steps. One common synthetic route starts with the preparation of the dihydroindole intermediate. This intermediate is then subjected to a series of reactions, including alkylation, vinylation, and methylation, to introduce the necessary functional groups. The final step involves the formation of the indolium salt by reacting the intermediate with methyl sulphate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, temperature control, and purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium methyl sulphate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced indole derivatives, and substitution reactions can result in various substituted indolium salts.

Wissenschaftliche Forschungsanwendungen

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium methyl sulphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indolium salts and derivatives with comparable structures and functional groups. Examples include:

  • 2-(2-(2,3-Dihydro-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate
  • 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)ethyl)-1,3,3-trimethyl-3H-indolium methyl sulphate

Uniqueness

What sets 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium methyl sulphate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

83949-84-2

Molekularformel

C30H34N2O5S

Molekulargewicht

534.7 g/mol

IUPAC-Name

methyl sulfate;(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]-5-phenylmethoxyindole

InChI

InChI=1S/C29H31N2O.CH4O4S/c1-21-18-23-12-8-9-13-26(23)31(21)17-16-28-29(2,3)25-19-24(14-15-27(25)30(28)4)32-20-22-10-6-5-7-11-22;1-5-6(2,3)4/h5-17,19,21H,18,20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI-Schlüssel

RPSUEIMUIXLTJY-UHFFFAOYSA-M

Isomerische SMILES

CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=C(N3C)C=CC(=C4)OCC5=CC=CC=C5)(C)C.COS(=O)(=O)[O-]

Kanonische SMILES

CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=C(N3C)C=CC(=C4)OCC5=CC=CC=C5)(C)C.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.